Cas no 210910-24-0 (3-(Tert-butylsulfanyl)-2-acetamidopropanoic acid)

3-(Tert-butylsulfanyl)-2-acetamidopropanoic acid is a specialized organic compound featuring a tert-butylthioether group and an acetamido-substituted propanoic acid backbone. Its unique structure makes it valuable in peptide synthesis and medicinal chemistry, where the tert-butylsulfanyl moiety can serve as a protective group or a reactive intermediate. The acetamido group enhances solubility and stability, facilitating its use in controlled reactions. This compound is particularly useful in the development of modified amino acids and bioactive molecules, offering precise functionalization opportunities. Its well-defined reactivity profile and compatibility with standard synthetic protocols make it a reliable choice for researchers in pharmaceutical and biochemical applications.
3-(Tert-butylsulfanyl)-2-acetamidopropanoic acid structure
210910-24-0 structure
Product name:3-(Tert-butylsulfanyl)-2-acetamidopropanoic acid
CAS No:210910-24-0
MF:C9H17NO3S
MW:219.301181554794
MDL:MFCD21107806
CID:5606194
PubChem ID:58483049

3-(Tert-butylsulfanyl)-2-acetamidopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL12229221
    • AKOS013906269
    • 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid
    • EN300-2106393
    • 210910-24-0
    • 3-(Tert-butylsulfanyl)-2-acetamidopropanoic acid
    • MDL: MFCD21107806
    • Inchi: 1S/C9H17NO3S/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)
    • InChI Key: DLMWKKBRGFAKDE-UHFFFAOYSA-N
    • SMILES: S(CC(C(=O)O)NC(C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 219.09291458g/mol
  • Monoisotopic Mass: 219.09291458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91.7Ų
  • XLogP3: 0.8

3-(Tert-butylsulfanyl)-2-acetamidopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2106393-5.0g
3-(tert-butylsulfanyl)-2-acetamidopropanoic acid
210910-24-0 95.0%
5.0g
$1779.0 2025-03-21
Aaron
AR02AFGP-2.5g
3-(tert-butylsulfanyl)-2-acetamidopropanoic acid
210910-24-0 95%
2.5g
$1678.00 2023-12-15
1PlusChem
1P02AF8D-100mg
3-(tert-butylsulfanyl)-2-acetamidopropanoic acid
210910-24-0 95%
100mg
$303.00 2023-12-19
Aaron
AR02AFGP-50mg
3-(tert-butylsulfanyl)-2-acetamidopropanoic acid
210910-24-0 95%
50mg
$211.00 2023-12-15
Aaron
AR02AFGP-1g
3-(tert-butylsulfanyl)-2-acetamidopropanoic acid
210910-24-0 95%
1g
$870.00 2023-12-15
1PlusChem
1P02AF8D-10g
3-(tert-butylsulfanyl)-2-acetamidopropanoic acid
210910-24-0 95%
10g
$3323.00 2023-12-19
Enamine
EN300-2106393-2.5g
3-(tert-butylsulfanyl)-2-acetamidopropanoic acid
210910-24-0 95.0%
2.5g
$1202.0 2025-03-21
Enamine
EN300-8775334-5.0g
(2R)-3-(tert-butylsulfanyl)-2-acetamidopropanoic acid
210910-24-0
5g
$1115.0 2023-05-24
Enamine
EN300-2106393-0.25g
3-(tert-butylsulfanyl)-2-acetamidopropanoic acid
210910-24-0 95.0%
0.25g
$289.0 2025-03-21
Enamine
EN300-2106393-0.05g
3-(tert-butylsulfanyl)-2-acetamidopropanoic acid
210910-24-0 95.0%
0.05g
$135.0 2025-03-21

Additional information on 3-(Tert-butylsulfanyl)-2-acetamidopropanoic acid

3-(Tert-butylsulfanyl)-2-acetamidopropanoic acid: A Comprehensive Overview

3-(Tert-butylsulfanyl)-2-acetamidopropanoic acid (CAS No. 210910-24-0) is a unique organic compound with a diverse range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound, characterized by its tert-butylsulfanyl group and acetamido substituent, has garnered significant attention due to its versatile chemical properties and potential for functionalization. Recent advancements in synthetic methodologies and its incorporation into advanced materials have further solidified its importance in contemporary research.

The molecular structure of 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid is defined by a central propanoic acid backbone, with a tert-butylsulfanyl group attached at the third carbon and an acetamido group at the second carbon. This arrangement imparts the compound with unique electronic and steric properties, making it highly suitable for various chemical transformations. The tert-butylsulfanyl group, known for its stability and resistance to oxidation, plays a pivotal role in modulating the compound's reactivity and solubility. Meanwhile, the acetamido group introduces hydrogen bonding capabilities, enhancing the compound's ability to participate in supramolecular interactions.

Recent studies have highlighted the potential of 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid as a precursor for synthesizing bioactive molecules. Researchers have successfully employed this compound in the development of novel antibiotics and anti-inflammatory agents. Its ability to undergo both nucleophilic and electrophilic substitutions makes it an ideal building block for constructing complex molecular architectures. Furthermore, its compatibility with green chemistry principles has made it a preferred choice in sustainable synthesis pathways.

In the realm of materials science, 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid has been utilized as a monomer for synthesizing advanced polymers with tailored properties. Its incorporation into polymeric networks has led to materials with enhanced thermal stability, mechanical strength, and biocompatibility. These polymers find applications in drug delivery systems, tissue engineering scaffolds, and high-performance composites.

The synthesis of 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid typically involves multi-step processes that combine nucleophilic substitution, acetylation, and oxidation reactions. Recent optimizations in these processes have significantly improved yields and reduced production costs. For instance, the use of microwave-assisted synthesis has enabled faster reaction times while maintaining high product purity.

From an environmental perspective, 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid exhibits favorable biodegradation characteristics under aerobic conditions. This makes it an eco-friendly alternative to traditional chemical intermediates in various industrial applications. Its low toxicity profile further underscores its suitability for use in biomedical applications.

In conclusion, 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid stands as a testament to the ingenuity of modern chemistry. Its multifaceted properties and adaptability to diverse chemical environments make it an invaluable tool in both academic research and industrial production. As ongoing research continues to unlock new potentials for this compound, its role in shaping future innovations across multiple disciplines is poised to grow significantly.

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